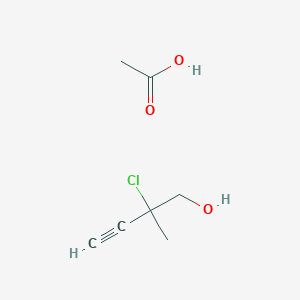
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-2-methylbut-3-yne with acetic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid and a suitable alkyne precursor are reacted in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-chloro-2-methylbut-3-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic acid, 3-methylbut-2-yl ester: Similar in structure but lacks the alkyne group.
3-Methyl-3-buten-1-ol, acetate: Contains a similar backbone but with different functional groups.
Uniqueness
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is unique due to the presence of both a chlorinated alkyne and an acetic acid moiety.
Propiedades
Número CAS |
114521-94-7 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
acetic acid;2-chloro-2-methylbut-3-yn-1-ol |
InChI |
InChI=1S/C5H7ClO.C2H4O2/c1-3-5(2,6)4-7;1-2(3)4/h1,7H,4H2,2H3;1H3,(H,3,4) |
Clave InChI |
OHHOFAYTPLRMFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(CO)(C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


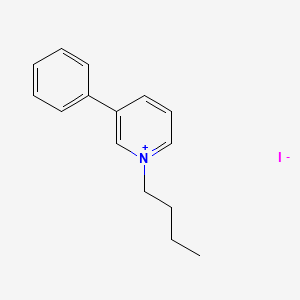
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
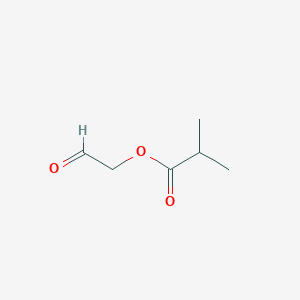
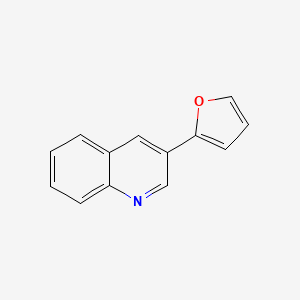
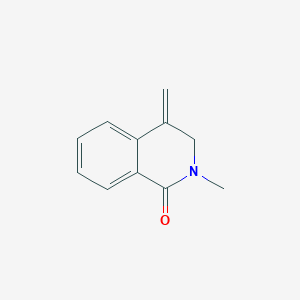
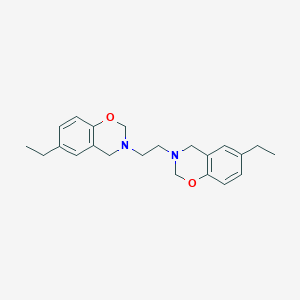


![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
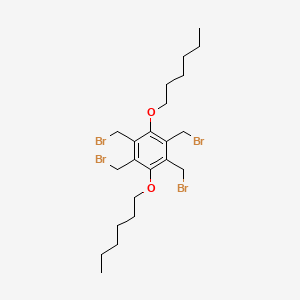
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
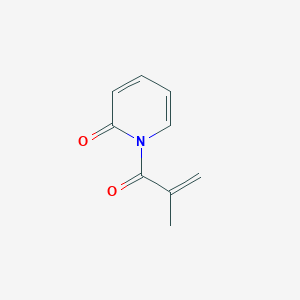
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
